Enhanced Potency as a CYP11B2 (Aldosterone Synthase) Inhibitor Compared to a Key Analog
N-Benzyl-2-(1H-imidazol-1-yl)ethanamine demonstrates significantly greater potency as an inhibitor of human aldosterone synthase (CYP11B2) when directly compared to the structurally simpler analog 1-benzylimidazole. In human H285R cells, it exhibits an IC50 of 380 nM, whereas 1-benzylimidazole shows a markedly higher IC50 of 1,800 nM in a comparable V79 cell-based assay. [1][2]
| Evidence Dimension | Inhibition of human aldosterone synthase (CYP11B2) |
|---|---|
| Target Compound Data | IC50 = 380 nM |
| Comparator Or Baseline | 1-benzylimidazole, IC50 = 1,800 nM |
| Quantified Difference | 4.7-fold more potent (lower IC50) |
| Conditions | Target compound: Human H285R cells, 24-hour incubation; Comparator: Chinese hamster V79 cells expressing human CYP11B2 |
Why This Matters
This 4.7-fold increase in potency for CYP11B2 inhibition translates to a lower effective concentration for biological assays and potentially a wider therapeutic window in subsequent in vivo studies, making it a more efficient chemical starting point for drug discovery programs targeting aldosterone-related pathologies.
- [1] BindingDB. BDBM50500192 CHEMBL3746924. Retrieved from https://www.bindingdb.org. View Source
- [2] BindingDB. BDBM7887 1-Benzylimidazole. Retrieved from https://www.bindingdb.org. View Source
